![molecular formula C8H12N2O4S2 B14359443 2-[(Methanesulfonyl)(methyl)amino]benzene-1-sulfonamide CAS No. 90140-22-0](/img/structure/B14359443.png)
2-[(Methanesulfonyl)(methyl)amino]benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Methanesulfonyl)(methyl)amino]benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Methanesulfonyl)(methyl)amino]benzene-1-sulfonamide typically involves the reaction of benzene-1-sulfonamide with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
2-[(Methanesulfonyl)(methyl)amino]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[(Methanesulfonyl)(methyl)amino]benzene-1-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid, a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can exert antibacterial effects. The methanesulfonyl and methylamino groups may enhance the binding affinity and specificity of the compound for its targets.
Comparaison Avec Des Composés Similaires
Benzene-1-sulfonamide: Lacks the methanesulfonyl and methylamino groups, making it less versatile in terms of chemical reactivity.
Methanesulfonamide: Contains the methanesulfonyl group but lacks the benzene ring, limiting its applications in aromatic substitution reactions.
N-methylbenzenesulfonamide: Similar structure but lacks the methanesulfonyl group, affecting its overall reactivity and applications.
Uniqueness: 2-[(Methanesulfonyl)(methyl)amino]benzene-1-sulfonamide is unique due to the presence of both the methanesulfonyl and methylamino groups on the benzene ring
Propriétés
Numéro CAS |
90140-22-0 |
|---|---|
Formule moléculaire |
C8H12N2O4S2 |
Poids moléculaire |
264.3 g/mol |
Nom IUPAC |
2-[methyl(methylsulfonyl)amino]benzenesulfonamide |
InChI |
InChI=1S/C8H12N2O4S2/c1-10(15(2,11)12)7-5-3-4-6-8(7)16(9,13)14/h3-6H,1-2H3,(H2,9,13,14) |
Clé InChI |
BINSORQJINDVMD-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=CC=C1S(=O)(=O)N)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-Diethyl-3-oxo-3lambda~5~-pyrimido[5,4-d][1,2,3]triazine-6,8(5H,7H)-dione](/img/structure/B14359364.png)
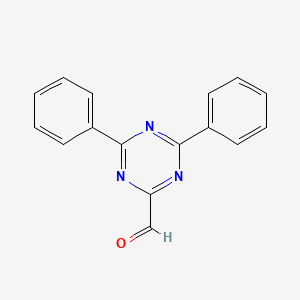
![2-[2-(3-Methoxyphenoxy)ethyl]-1,3-dioxolane](/img/structure/B14359384.png)
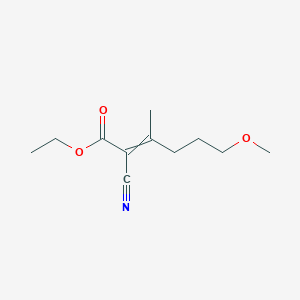
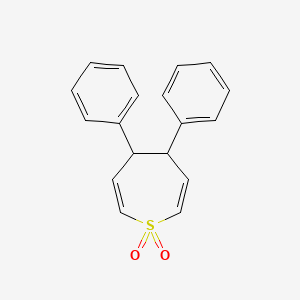

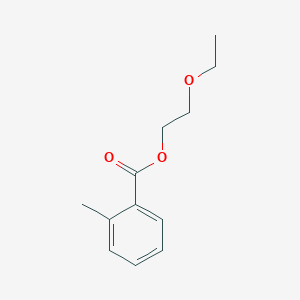
![[6-(hexylamino)-1,2,4,5-tetrazin-3-yl] 4-hexoxybenzoate](/img/structure/B14359407.png)

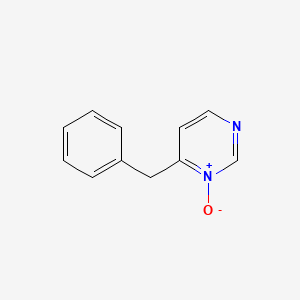
![N-[1-(1H-Imidazol-1-yl)-1-oxopropan-2-yl]-3,5-dinitrobenzamide](/img/structure/B14359428.png)
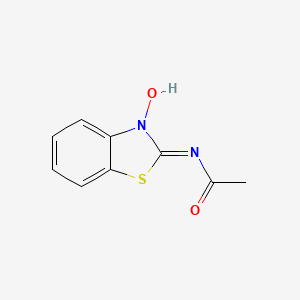

![Ethyl [2-(hydrazinecarbonyl)-1-benzofuran-3-yl]carbamate](/img/structure/B14359454.png)
